molecular formula C6H3BrFN3 B13931010 5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine

5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B13931010
M. Wt: 216.01 g/mol
InChI Key: BBHSACMFDCARHF-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate compound. The NH group of this intermediate is then protected using para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves multi-step synthesis starting from readily available precursors, followed by purification and characterization to ensure the desired product’s quality and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as TRKs. Upon binding to these targets, the compound can inhibit their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, differentiation, and survival . This makes it a potential candidate for developing anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine
  • 6-Fluoro-1H-pyrazolo[3,4-b]pyridine
  • 1H-Pyrazolo[3,4-b]pyridine derivatives

Uniqueness

Compared to other similar compounds, it offers a distinct combination of electronic properties and chemical reactivity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C6H3BrFN3

Molecular Weight

216.01 g/mol

IUPAC Name

5-bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C6H3BrFN3/c7-6-3(8)1-4-5(10-6)2-9-11-4/h1-2H,(H,9,11)

InChI Key

BBHSACMFDCARHF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=C1F)Br)C=NN2

Origin of Product

United States

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